molecular formula C7H6BrN3 B11889101 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine

5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11889101
M. Wt: 212.05 g/mol
InChI Key: KLRUSOIQGJWKEF-UHFFFAOYSA-N
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Description

5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine (CAS No: 1228351-80-1) is a high-value chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features a fused, planar pyrazolo[1,5-a]pyrimidine heterocyclic core, a privileged scaffold in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The reactive bromomethyl group at the 5-position serves as a key functional handle, enabling versatile further derivatization through cross-coupling reactions and click chemistry to enhance structural diversity and optimize biological activity . The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in oncological research, demonstrated by its central role in second-generation Tropomyosin Receptor Kinase (TRK) inhibitors like the recently FDA-approved Repotrectinib . Its significance extends to other kinase targets; derivatives act as potent and selective inhibitors for enzymes such as Pim-1, Flt-3, and dual PI3Kγ/δ, which are critical in hematological malignancies and solid tumors . Researchers utilize this bromomethyl-functionalized intermediate to synthesize novel compounds for evaluating cytotoxicity, kinase selectivity, and antiproliferative effects in both in vitro and in vivo models . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-(bromomethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5H2

InChI Key

KLRUSOIQGJWKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CBr

Origin of Product

United States

Reactivity and Functionalization of 5 Bromomethyl Pyrazolo 1,5 a Pyrimidine

Nucleophilic Substitution Reactions at the Bromomethyl Site

The primary mode of reactivity for 5-(bromomethyl)pyrazolo[1,5-a]pyrimidine involves the displacement of the bromide ion by a variety of nucleophiles. The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack.

Amination Reactions for Nitrogen-Containing Derivatives

The introduction of nitrogen-containing moieties is a common strategy in drug discovery to modulate properties such as solubility, basicity, and receptor-binding interactions. While direct amination of this compound can be achieved, a highly effective and widely used alternative involves a two-step sequence starting from a related precursor. This involves the oxidation of a 5-(hydroxymethyl) or a protected 5-(alkoxymethyl) derivative to the corresponding 5-formyl-pyrazolo[1,5-a]pyrimidine, followed by reductive amination.

In a notable example, a 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine derivative was deprotected to the corresponding alcohol, which was then oxidized using Dess-Martin periodinane to afford the aldehyde in a 78% yield. Subsequent reductive amination with various primary and secondary amines in the presence of sodium triacetoxyborohydride (B8407120) provided a diverse library of 5-(aminomethyl)pyrazolo[1,5-a]pyrimidine derivatives with yields ranging from 25-93%. nih.gov This versatile method allows for the introduction of a wide range of amino groups, as illustrated in the following table.

Table 1: Synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyrimidine Derivatives via Reductive Amination

Amine Product Yield (%)
N-tert-butylpiperazine 5-((4-(tert-butyl)piperazin-1-yl)methyl)-... 53
Morpholine (B109124) 5-(morpholinomethyl)-... *
2-(4-piperidyl)-2-propanol 5-(((2-(1-hydroxy-1-methylethyl)piperidin-4-yl)methyl)-... 63
Various amines ... 25-93

Yield not explicitly reported for this specific amine in the context of reductive amination of the 5-formyl derivative, but morpholine was used successfully in other nucleophilic substitutions on the same scaffold. nih.gov

Etherification and Esterification through Oxygen Nucleophiles

The synthesis of ether and ester derivatives of this compound can be readily achieved through Williamson ether synthesis or by reaction with carboxylate salts, respectively. These reactions introduce oxygen-linked functionalities that can act as hydrogen bond acceptors and influence the molecule's pharmacokinetic profile.

Research on related pyrazolo[1,5-a]pyrimidine systems demonstrates the feasibility of these transformations. For instance, the synthesis of a 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine derivative proceeds via the reaction of an aminopyrazole with a benzyl-protected precursor, highlighting the stability and formation of ether linkages on this scaffold. nih.gov By analogy, this compound is expected to react readily with a variety of alkoxides and phenoxides to yield the corresponding ethers.

Table 2: Representative Etherification and Esterification Reactions

Nucleophile Reagent Product
Alkoxide Sodium methoxide 5-(Methoxymethyl)pyrazolo[1,5-a]pyrimidine
Phenoxide Sodium phenoxide 5-(Phenoxymethyl)pyrazolo[1,5-a]pyrimidine

Thioether and Sulfone Formation with Sulfur Nucleophiles

The introduction of sulfur-containing functional groups can significantly impact the metabolic stability and binding affinity of drug candidates. The reaction of this compound with sulfur nucleophiles, such as thiols and thiophenols, is expected to proceed smoothly to afford the corresponding thioethers.

Furthermore, these thioethers can be subsequently oxidized to the corresponding sulfoxides and sulfones using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting sulfones are valuable functional groups in medicinal chemistry due to their ability to act as strong hydrogen bond acceptors and their metabolic stability. While direct examples on the this compound are not prevalent in the reviewed literature, the reaction of thiols with halo-substituted pyrazolopyrimidines is a known transformation. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Group

While less common than for aryl halides, the bromomethyl group can, under specific conditions, participate in metal-catalyzed cross-coupling reactions. However, the more prevalent strategy for introducing aryl, heteroaryl, and amino functionalities at the 5-position involves the use of a 5-halo-pyrazolo[1,5-a]pyrimidine precursor. The principles of these powerful reactions are applicable to the broader functionalization of this scaffold.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of the pyrazolo[1,5-a]pyrimidine scaffold, this reaction is typically employed to couple aryl or heteroaryl boronic acids with a halo-substituted pyrazolo[1,5-a]pyrimidine.

For example, a 5-chloro-pyrazolo[1,5-a]pyrimidine derivative was successfully coupled with indole-4-boronic acid pinacol (B44631) ester using a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and an aqueous solution of sodium carbonate in refluxing dimethoxyethane (DME), affording the 5-indolyl product in 83% yield. nih.gov This demonstrates the utility of Suzuki coupling for elaborating the 5-position of the pyrazolo[1,5-a]pyrimidine core.

Table 3: Example of Suzuki-Miyaura Coupling on a 5-Halopyrazolo[1,5-a]pyrimidine

Reactant 1 Reactant 2 Catalyst Product Yield (%)

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. nih.gov This methodology is also applicable to the pyrazolo[1,5-a]pyrimidine system, providing a direct route to C-N bond formation at the 5-position.

In the same study that explored Suzuki couplings, the Buchwald-Hartwig reaction was employed to synthesize a variety of 5-amino-pyrazolo[1,5-a]pyrimidine derivatives. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a 5-halo-pyrazolo[1,5-a]pyrimidine with a primary or secondary amine. The choice of ligand is crucial for the success of the reaction. This method offers a complementary approach to the reductive amination strategy for accessing nitrogen-containing derivatives.

Sonogashira Coupling and Other Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a notable example. wikipedia.orgorganic-chemistry.org While direct Sonogashira coupling of this compound is not the most common transformation for the bromomethyl group itself, the pyrazolo[1,5-a]pyrimidine scaffold readily participates in such reactions at other positions, particularly halogenated ones. For instance, an efficient palladium-catalyzed Sonogashira coupling of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (B8265316) has been demonstrated. nih.gov This highlights the utility of palladium catalysis in modifying the core structure, which can be followed by transformations involving the 5-(bromomethyl) group.

More broadly, palladium catalysis has been instrumental in various other transformations of the pyrazolo[1,5-a]pyrimidine system. These include C-H activation and arylation reactions. mdpi.com For example, palladium catalysts have been used to functionalize the C3 and C6 positions of the pyrazolo[1,5-a]pyrimidine ring. mdpi.com Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling has been developed as a method for the synthesis of fused pyrazolo[1,5-a]pyrimidines. nih.gov These methodologies underscore the broad applicability of palladium catalysis in the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives, which can subsequently be functionalized at the 5-(bromomethyl) position.

A key advantage of these palladium-catalyzed reactions is their efficiency and suitability for creating diverse molecular architectures, which is crucial in the development of new therapeutic agents. nih.gov

Click Chemistry Applications for Modular Assembly of Complex Structures

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the modular assembly of complex molecules. dovepress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. The this compound is a valuable precursor for engaging in click chemistry. The bromine atom can be readily displaced by an azide (B81097) nucleophile to generate 5-(azidomethyl)pyrazolo[1,5-a]pyrimidine. This azido (B1232118) derivative can then be coupled with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring, linking the pyrazolo[1,5-a]pyrimidine scaffold to another molecular fragment.

Other Chemical Transformations and Ring Modifications of the Pyrazolo[1,5-a]pyrimidine Scaffold

Beyond palladium-catalyzed couplings and click chemistry, the pyrazolo[1,5-a]pyrimidine scaffold can undergo a variety of other chemical transformations and ring modifications. The inherent reactivity of the fused ring system allows for functionalization at multiple positions. nih.govrsc.org

Simple aromatic substitution reactions such as nitration, halogenation, and formylation can be used to introduce functional groups at the C2, C5, C6, and C7 positions. rsc.org The 5-(bromomethyl) group itself is a versatile functional handle that can be converted into a wide range of other functionalities. For example, it can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse side chains.

Structure Activity Relationship Sar Studies of 5 Bromomethyl Pyrazolo 1,5 a Pyrimidine Derivatives

Design Rationale for Analog Library Synthesis from the Bromomethyl Intermediate

The 5-(bromomethyl)pyrazolo[1,5-a]pyrimidine intermediate is a key building block for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.govbohrium.com The rationale behind using this intermediate lies in the reactivity of the bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the systematic introduction of various functionalities at the 5-position, enabling a thorough investigation of how different substituents impact biological activity. nih.govnih.gov

The design strategy often involves creating a library of analogs with diverse physicochemical properties at the 5-position. This includes varying the size, shape, lipophilicity, and hydrogen bonding capacity of the substituents. nih.gov For instance, by reacting the bromomethyl intermediate with a range of amines, alcohols, and thiols, chemists can generate libraries of amino, ether, and thioether derivatives, respectively. This systematic approach is crucial for identifying key interactions between the ligand and its biological target and for optimizing potency and selectivity. nih.govnih.gov

Impact of Substituent Variation at the 5-Position (derived from bromomethyl) on Biological Efficacy

The substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core has been shown to be critical for the biological efficacy of its derivatives. nih.gov SAR studies have consistently demonstrated that modifications at this position significantly influence the potency and selectivity of these compounds against various biological targets. nih.govnih.gov

For example, in the context of Pim-1 kinase inhibition, the introduction of a trans-4-aminocyclohexanol (B47343) group at the 5-position resulted in a 100-fold increase in potency compared to the unsubstituted analog. nih.gov This highlights the importance of hydrogen bonding interactions with key residues in the Pim-1 active site. Further studies revealed that the length of the linker connecting the pyrazolo[1,5-a]pyrimidine core to the terminal functional group at the 5-position is also crucial for maintaining these interactions and, consequently, the inhibitory activity. nih.gov

In the development of tropomyosin receptor kinase (Trk) inhibitors, the substitution of a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position was found to significantly enhance inhibitory activity. mdpi.com Similarly, for phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, indole (B1671886) derivatives at the C(5) position were found to form an additional hydrogen bond with an key amino acid, leading to increased selectivity for the δ isoform. nih.gov

Target5-Position SubstituentEffect on Biological EfficacyReference
Pim-1 Kinasetrans-4-aminocyclohexanol100-fold increase in potency nih.gov
TrkA2,5-difluorophenyl-substituted pyrrolidineIncreased Trk inhibition mdpi.com
PI3KδIndole derivativesIncreased selectivity nih.gov

Influence of Substitutions at Other Core Positions (e.g., 2, 3, 7) on Derivative Activity

While the 5-position is a critical determinant of activity, substitutions at other positions of the pyrazolo[1,5-a]pyrimidine core, such as the 2, 3, and 7-positions, also play a significant role in modulating the biological profile of the derivatives. nih.govnih.gov

In the pursuit of FMS-like tyrosine kinase 3 (FLT3) inhibitors, optimization of substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine scaffold led to the discovery of potent and selective inhibitors. bohrium.comnih.gov For instance, the introduction of an aryl group at the 3-position of certain pyrazolo[1,5-a]pyrimidine derivatives increased Pim-1 inhibitory potency by 10-fold. nih.gov

For Trk inhibitors, the presence of an amide or carboxamide bond at the third position often results in nanomolar inhibitory activity. nih.gov Furthermore, the introduction of a nitrile group at the third position, combined with fluorine substitution on a pyrrolidine ring at the fifth position, significantly enhanced NTRK1 inhibition. nih.gov In the development of PI3Kδ inhibitors, a morpholine (B109124) moiety at the C(7) position was found to be crucial for interaction with the hinge region of the enzyme. nih.govmdpi.com

TargetPositionSubstituentEffect on ActivityReference
Pim-1 Kinase3Aryl group10-fold increase in potency nih.gov
Trk3Amide/CarboxamideNanomolar inhibition nih.gov
NTRK13Nitrile groupEnhanced inhibition nih.gov
PI3Kδ7MorpholineCrucial for hinge binding nih.govmdpi.com

Elucidation of Key Pharmacophoric Features and Binding Motifs

The collective SAR data from various studies have helped to elucidate the key pharmacophoric features and binding motifs required for the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov A general pharmacophore model for kinase inhibitors based on this scaffold includes several key elements.

The pyrazolo[1,5-a]pyrimidine core itself often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. mdpi.com For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is essential for forming a hydrogen bond with the Met592 residue in the hinge region of TrkA. mdpi.com

The substituent at the 5-position typically occupies a hydrophobic pocket and can form additional hydrogen bonds or other interactions that enhance potency and selectivity. nih.gov For instance, in Pim-1 inhibitors, a hydrogen bonding interaction with Asp-128 and Asp-131 is critical. nih.gov The substituents at the 3 and 7-positions can further optimize binding by interacting with other regions of the active site or by improving the physicochemical properties of the molecule. nih.govnih.gov

Comparative SAR Analysis Across Different Biological Targets

A comparative analysis of the SAR of pyrazolo[1,5-a]pyrimidine derivatives across different biological targets reveals both commonalities and distinct requirements for potent inhibition. nih.gov

Commonalities:

The pyrazolo[1,5-a]pyrimidine core consistently serves as a scaffold that can be effectively utilized for designing inhibitors against a range of kinases. nih.govrsc.org

The 5-position is a frequent "hotspot" for introducing substituents that significantly impact potency and selectivity across multiple targets. nih.govnih.gov

Differences:

The specific nature of the optimal substituent at the 5-position varies depending on the target kinase's active site topology. For Pim-1, a hydrogen-bond donating and accepting group is favored, nih.gov while for Trk, a substituted pyrrolidine is preferred. mdpi.com

The importance and nature of substitutions at other positions (2, 3, and 7) are highly target-dependent. For example, a morpholine at the 7-position is crucial for PI3Kδ inhibition, nih.gov whereas for some Trk inhibitors, the 3-position is key for achieving high potency. nih.gov

This comparative analysis underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold and highlights the importance of tailored optimization for each specific biological target. nih.gov

Biological and Pharmacological Investigations of 5 Bromomethyl Pyrazolo 1,5 a Pyrimidine Derivatives

Enzyme Inhibition Profiles

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated potent inhibitory activity against a wide range of protein kinases. nih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins. nih.govnih.gov The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive structural modifications, enabling the development of inhibitors with high potency and selectivity for specific kinases. nih.govnih.gov

Cyclin-dependent kinases are key regulators of the cell cycle, and their abnormal activity is a common feature in cancer. ox.ac.ukresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of CDKs, particularly CDK1 and CDK2.

One notable compound, BS-194 (4k), was identified as a selective and potent CDK inhibitor with IC₅₀ values of 30 nM for CDK1 and 3 nM for CDK2. ox.ac.ukresearchgate.net Further studies on 2-arylamino-5,7-disubstituted-N-aryl-pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have also highlighted the potential of this scaffold for developing CDK inhibitors. researchgate.net

A separate series of pyrazolo[1,5-a]pyrimidine derivatives was designed based on the structure of known CDK2 inhibitors like dinaciclib (B612106). researchgate.net Two compounds from this series, 5h and 5i, showed excellent CDK2 inhibitory activity with IC₅₀ values of 22 nM and 24 nM, respectively, which is comparable to the reference drug dinaciclib (IC₅₀ = 18 nM). researchgate.net These compounds also demonstrated potent inhibition of CDK1 at nanomolar concentrations. researchgate.net

In another study, a set of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives was evaluated for dual inhibitory activity against CDK2 and Tropomyosin Receptor Kinase A (TRKA). nih.govnih.gov Compounds 6s and 6t were identified as potent dual inhibitors, with compound 6t showing an IC₅₀ of 0.09 µM against CDK2. nih.gov The pyrazolo[1,5-a]pyrimidine core of these molecules occupies the ATP-binding site, thereby obstructing ATP and inhibiting multiple CDKs. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Reference
BS-194 (4k) CDK130 ox.ac.ukresearchgate.net
CDK23 ox.ac.ukresearchgate.net
5h CDK128 researchgate.net
CDK222 researchgate.net
5i CDK133 researchgate.net
CDK224 researchgate.net
6t CDK290 nih.gov
Dinaciclib (Reference) CDK218 researchgate.net

Pim kinases and FMS-like tyrosine kinase 3 (Flt-3) are serine/threonine and receptor tyrosine kinases, respectively, implicated in various cancers, particularly hematological malignancies like acute myeloid leukemia (AML). nih.govnih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors for both Pim-1 and Flt-3.

Researchers have described the development of pyrazolo[1,5-a]pyrimidine-derived compounds as potent, pan-Pim inhibitors. nih.gov Through a template-based approach and structure-activity relationship (SAR) studies, compound 11j was identified as a potent pan-Pim inhibitor. nih.gov Another study identified compound 17 as a lead with low picomolar potency against all three Pim kinase isoforms, demonstrating a significant improvement in potency, especially against Pim-2. researchgate.net

In the context of Flt-3 inhibition, optimization of a screening hit led to the discovery of a series of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of Flt-3 with an internal tandem duplication (ITD) mutation, which is common in AML. nih.gov Compounds 17 and 19 from this series displayed very potent Flt-3-ITD inhibitory activity, both with an IC₅₀ of 0.4 nM. nih.gov Notably, they also inhibited the quizartinib-resistant D835Y mutation with an IC₅₀ of 0.3 nM. nih.gov

Another study reported disubstituted and trisubstituted pyrazolo[1,5-a]pyrimidine derivatives with submicromolar activities against Flt-3-ITD. semanticscholar.orgacs.org

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 17 (Flt-3) Flt-3-ITD0.4 nih.gov
Flt-3 D835Y0.3 nih.gov
Compound 19 (Flt-3) Flt-3-ITD0.4 nih.gov
Flt-3 D835Y0.3 nih.gov
Compound 11j (Pim) Pim-1Data not specified nih.gov
Compound 17 (Pim) Pim-1, -2, -3Low picomolar researchgate.net

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have become important therapeutic targets for solid tumors when their encoding genes (NTRK1, NTRK2, and NTRK3) are fused with other genes. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a core feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its significance. nih.govnih.govresearchgate.net

Extensive research has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based Trk inhibitors. nih.gov Early work introduced picolinamide-substituted derivatives, where compounds 8 and 9 showed excellent enzymatic inhibition of TrkA with an IC₅₀ of 1.7 nM each. nih.gov The pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with the Met592 residue in the kinase domain. nih.gov

More recent efforts have focused on overcoming acquired resistance to first-generation inhibitors. nih.govresearchgate.net A series of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives were designed to target secondary mutations. nih.gov Compound 5n was particularly potent against clinically relevant mutations, with IC₅₀ values of 2.3 nM against TrkA G667C, 0.4 nM against TrkA F589L, and 0.5 nM against TrkA G595R. nih.gov

Another study reported second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, with compounds 14h and 14j showing kinase activity comparable to the known inhibitor TPX-0005 against both wild-type TrkA and the G595R mutant. researchgate.net Other potent derivatives, 8a, 8f, 9a, 9b, and 9f , exhibited IC₅₀ values of less than 5 nM against Trk kinases. researchgate.net The development of dual inhibitors targeting both CDKs and Trk kinases has also been explored, with compounds showing potent activity against both targets. nih.govmdpi.com

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 8 TrkA1.7 nih.gov
Compound 9 TrkA1.7 nih.gov
Compound 5n TrkA G667C2.3 nih.gov
TrkA F589L0.4 nih.gov
TrkA G595R0.5 nih.gov
Compound 14h TrkA1.40 researchgate.net
TrkA G595R1.80 researchgate.net
Compound 14j TrkA0.86 researchgate.net
TrkA G595R6.92 researchgate.net
Compounds 8a, 8f, 9a, 9b, 9f Trk< 5 researchgate.net

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in immune cells, making it a key target for inflammatory and autoimmune diseases. nih.govmdpi.com Researchers have designed and synthesized libraries of pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. nih.govnih.gov

In one study, a series of indole (B1671886) derivatives of pyrazolo[1,5-a]pyrimidine were developed, with some compounds showing IC₅₀ values in the low nanomolar range and high selectivity for the PI3Kδ isoform. nih.govmdpi.com The design incorporated a morpholine (B109124) ring at the C(7) position, which is crucial for interacting with Val-828 in the hinge region of the enzyme. nih.govmdpi.com The indole group at the C(5) position can form an additional hydrogen bond with Asp-787, contributing to selectivity over other PI3K isoforms. nih.gov Two compounds from this library, 37 and 54 , showed the best activity and selectivity for PI3Kδ. mdpi.com

A subsequent study focused on benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine. mdpi.comnih.gov This work led to the identification of CPL302415 (6 ) as a highly potent and selective PI3Kδ inhibitor with an IC₅₀ value of 18 nM. nih.gov This compound demonstrated excellent selectivity against other PI3K isoforms, with ratios of PI3Kα/δ = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Selectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)Reference
CPL302415 (6) PI3Kδ18791415939 nih.gov
Compound 37 PI3KδLow nMHigh-- mdpi.com
Compound 54 PI3KδLow nMHigh-- mdpi.com

The Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its components, including B-Raf and MEK, are often mutated or overactive in cancers like melanoma. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold has been explored for developing inhibitors of this pathway, as well as for EGFR, another key receptor tyrosine kinase in cancer. nih.govrsc.org

A novel series of ATP-competitive B-Raf inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold has been described. nih.gov Optimization of this series led to compound 17 , a potent and selective inhibitor of B-Raf(V600E) with favorable properties. nih.gov Other research identified pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. researchgate.net Some C-3 substituted pyrazolo[1,5-a]pyrimidines were found to bind to B-Raf kinase without forming the typical hinge-binding hydrogen bond. researchgate.net

While specific IC₅₀ data for EGFR and MEK inhibition by 5-(bromomethyl)pyrazolo[1,5-a]pyrimidine derivatives were not detailed in the provided search results, reviews indicate that pyrazolo[1,5-a]pyrimidines have been investigated as inhibitors of these kinases, showing promise in treating non-small cell lung cancer (EGFR) and melanoma (B-Raf/MEK). nih.govrsc.org

Compound ClassTarget KinaseFindingReference
Pyrazolo[1,5-a]pyrimidines B-Raf(V600E)Compound 17 identified as a potent, selective, and orally available agent. nih.gov
Pyrazolo[1,5-a]pyrimidine-3-carboxylates B-RafIdentified as B-Raf kinase inhibitors. researchgate.net
C-3 Substituted Pyrazolo[1,5-a]pyrimidines B-RafFound to bind B-Raf without forming a hinge-binding hydrogen bond. researchgate.net
Pyrazolo[1,5-a]pyrimidine derivatives EGFR, MEKScaffold shows promise for inhibiting these kinases. nih.govrsc.org

Other Enzyme Target Modulations (e.g., α-amylase, acetylcholinesterase)

Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as inhibitors of several key enzymes, including α-amylase and acetylcholinesterase, which are therapeutic targets for diabetes and Alzheimer's disease, respectively. nih.govresearchgate.net

Compound% α-Amylase Inhibition% Acetylcholinesterase Inhibition
3l 72.91 ± 0.1462.80 ± 0.06
Acarbose (Standard)67.92 ± 0.09N/A

Data sourced from a study on the in vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Cellular Response and Pathway Modulation

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of anticancer agents, with many derivatives showing potent antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govekb.egnih.gov These compounds often exert their effects by inhibiting protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. rsc.orgekb.egnih.gov

A study focused on new pyrazolo[1,5-a]pyrimidine derivatives 5a-c evaluated their anticancer activity against three human cancer cell lines: MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). ekb.eg All tested compounds showed activity against the cell lines. ekb.eg Notably, compound 5b , which contains a methoxy (B1213986) group, exhibited the most promising cytotoxic effect against the HCT-116 cell line, with an IC50 value of 8.64 µM, approaching the efficacy of the standard drug doxorubicin (B1662922) (IC50 = 5.49 µM). ekb.eg Compounds 5a (phenyl group) and 5c (methyl group) also showed moderate potency against HCT-116 cells. ekb.eg

In another study, a series of novel pyrazolo[1,5-a]pyrimidine-3-carbonitriles were synthesized and tested for their in vitro antitumor activity on the HCT-116 cell line. eurjchem.com Among the evaluated compounds, derivative 14a displayed exceptionally high activity, with an IC50 of 0.0020 µM. eurjchem.com

Furthermore, research into dual inhibitors of CDK2 and TRKA kinases identified pyrazolo[1,5-a]pyrimidine derivatives 6s and 6t as potent compounds. nih.gov These were tested for their cytotoxic effects on the RFX 393 renal carcinoma cell line, which has high expression of both target kinases. nih.gov The investigation found that compound 6n displayed a broad-spectrum anticancer activity across 56 different cell lines with a mean growth inhibition of 43.9%. nih.gov

CompoundCell LineIC50 (µM)Reference
5a HCT-11613.26 ekb.eg
5b HCT-1168.64 ekb.eg
5c HCT-11616.74 ekb.eg
DoxorubicinHCT-1165.49 ekb.eg
14a HCT-1160.0020 eurjchem.com
6t CDK20.09 nih.gov
6s CDK20.23 nih.gov
6s TRKA0.45 nih.gov
RibociclibCDK20.07 nih.gov
LarotrectinibTRKA0.07 nih.gov

IC50 values represent the concentration required to inhibit 50% of cell growth or enzyme activity.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that plays a crucial role in regulating immune responses, making it a promising target for cancer therapy. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified and optimized as potent AHR antagonists. rsc.orgnih.gov

Through a homology model-based virtual screening, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, compound 7 , was identified with an IC50 of 650 nM. rsc.org Subsequent systematic optimization to explore structure-activity relationships led to the development of compound 7a , which demonstrated a significantly improved AHR antagonistic potency with an IC50 value of 31 nM. rsc.orgnih.gov These findings provide a new foundation for the development of AHR antagonists for therapeutic applications. rsc.org

CompoundAHR Antagonism IC50 (nM)
7 650
7a 31

Data from a study on the discovery and optimization of pyrazolo[1,5-a]pyrimidines as AHR antagonists. rsc.orgnih.gov

Diverse Biological Activities and Mechanistic Studies

Free radicals and the resulting oxidative stress are implicated in numerous chronic diseases. nih.govresearchgate.net Pyrimidine (B1678525) derivatives, including the pyrazolo[1,5-a]pyrimidine scaffold, have been investigated for their antioxidant properties and their ability to scavenge free radicals. tandfonline.comnih.govresearchgate.net

A study evaluating a series of newly synthesized pyrazolo[1,5-a]pyrimidines and related compounds for their antioxidant activity using the ABTS method found that several derivatives displayed moderate to very strong activity. tandfonline.com Specifically, pyrazolo[1,5-a]pyrimidine derivatives 5 and 6 showed strong antioxidant activity with inhibition percentages of 86.3% and 77.2%, respectively. tandfonline.com The related pyrazole (B372694) 4 was nearly as potent as the standard, ascorbic acid, with an inhibition of 88.0%. tandfonline.com

Another investigation assessed the antioxidant potential of various pyrazolo[1,5-a]pyrimidine derivatives through multiple assays, including total antioxidant capacity (TAC), iron-reducing power (IRP), and scavenging of DPPH and ABTS radicals. nih.gov Compound 3l emerged as a particularly potent antioxidant, with a DPPH scavenging IC50 of 18.77 µg/ml and an ABTS scavenging activity of 40.44%, comparing favorably with ascorbic acid. nih.gov

CompoundAntioxidant Activity (% Inhibition)Assay
4 (Pyrazole)88.0%ABTS
5 (Pyrazolopyrimidine)86.3%ABTS
6 (Pyrazolopyrimidine)77.2%ABTS
Ascorbic Acid (Standard)89.0%ABTS

Data sourced from a study on the antioxidant activities of pyrazolo[1,5-a]pyrimidine derivatives. tandfonline.com

The pyrazolo[1,5-a]pyrimidine nucleus is a core component of many compounds exhibiting significant antibacterial and antifungal activities. eijppr.comnih.govnih.gov

One study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antifungal activity against five phytopathogenic fungi. nih.gov Compound 4j was effective in inhibiting the growth of A. solani with an EC50 value of 17.11 µg/mL, while compound 4h inhibited Cytospora sp. and F. solani with EC50 values of 27.32 and 21.04 µg/mL, respectively. nih.gov

Another research effort focused on new pyrazolo[1,5-a]pyrimidines linked to arene units, which showed a wide spectrum of antibacterial activity. bohrium.com Derivatives with a 3-(4-methoxybenzyl) unit attached to 7-p-tolyl and 7-(4-methoxyphenyl) units displayed the best antibacterial activity, with MIC/MBC values of 2.8/5.6 µM and 2.6/5.3 µM, respectively. bohrium.com

A study on isoxazole-based pyrazolo[1,5-a]pyrimidines found that derivative 5 was a more potent antibacterial agent than its analogue 6 . tandfonline.com Compound 5 was found to be equipotent to the reference drug Ampicillin against Klebsiella pneumoniae, with a MIC value of 0.12 µg/mL. tandfonline.com

Furthermore, an investigation into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as carbonic anhydrase inhibitors also assessed their antibacterial activity. mdpi.com Three pyrazolo[1,5-a]pyrimidine derivatives (6 , 9a , and 10a ) showed potent antibacterial activity with MIC values ranging from 0.187 to 0.50 µg/mL. mdpi.com

CompoundOrganismActivity
4j Alternaria solaniEC50 = 17.11 µg/mL
4h Cytospora sp.EC50 = 27.32 µg/mL
4h Fusarium solaniEC50 = 21.04 µg/mL
5 Klebsiella pneumoniaeMIC = 0.12 µg/mL
6 Gram-positive/negative bacteriaMIC = 0.187–0.50 µg/mL
9a Gram-positive/negative bacteriaMIC = 0.187–0.50 µg/mL
10a Gram-positive/negative bacteriaMIC = 0.187–0.50 µg/mL

EC50 represents the concentration causing 50% maximal effect. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Anti-inflammatory and Analgesic Effects

While the broader class of pyrazolo[1,5-a]pyrimidines has been investigated for anti-inflammatory properties, specific data on derivatives of this compound remains limited in publicly accessible scientific literature. Studies on related pyrazolo[1,5-a]quinazoline derivatives have shown that these compounds can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. nih.gov For instance, compounds such as 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide have been identified as potent anti-inflammatory agents. nih.gov These findings suggest that the pyrazolo[1,5-a]pyrimidine scaffold is a promising starting point for the development of new anti-inflammatory drugs. However, direct studies on derivatives of this compound are necessary to ascertain their specific anti-inflammatory and analgesic potential.

Hypnotic and Anxiolytic Activity

The anxiolytic potential of the pyrazolo[1,5-a]pyrimidine class of compounds has been an area of significant interest. Research has indicated that certain analogs act as specific anxiolytic agents. nih.gov However, behavioral studies in various animal models have produced conflicting results, suggesting a complex mechanism of action that may differ from that of traditional benzodiazepines. nih.gov Investigations into some pyrazolo[1,5-a]pyrimidine analogs revealed a low-affinity receptor site distinct from that of benzodiazepines. nih.gov Currently, there is a lack of specific research focused on the hypnotic and anxiolytic activities of derivatives synthesized directly from this compound. Further targeted studies are required to explore this specific chemical space and determine if the introduction of the bromomethyl group at the 5-position, and subsequent derivatization, can yield compounds with significant hypnotic and anxiolytic effects.

Antiviral Activities

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in the development of antiviral agents. nih.gov The structural diversity achievable through modifications of this core structure makes it an attractive target for the discovery of new antiviral therapies. While the broader class of compounds has shown promise, specific research detailing the antiviral activities of derivatives of this compound is not extensively available in the reviewed scientific literature. The development of novel antiviral agents is a critical area of research, and the exploration of this particular set of derivatives could yield promising candidates.

Advanced Research Methodologies and Computational Approaches

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural confirmation of 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition and connectivity. For the broader class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, techniques such as Infrared (IR) and Mass Spectrometry (MS), alongside Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), are standard for structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR spectroscopy would be used to identify the chemical environment of all protons in the molecule. Key expected signals for this compound would include a characteristic singlet for the methylene (B1212753) protons (CH₂) of the bromomethyl group, typically shifted downfield due to the influence of the adjacent bromine atom. Additional signals would correspond to the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings, with their specific chemical shifts and coupling patterns confirming the substitution pattern. ¹³C-NMR spectroscopy complements this by detecting the carbon skeleton, including the signal for the bromomethyl carbon. nih.gov

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For this compound, characteristic absorption bands would confirm the vibrations of the C-H bonds in the aromatic rings and the aliphatic CH₂ group, as well as the C=N and C=C bonds within the fused heterocyclic system. researchgate.net

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Key Features
¹H-NMR Singlet for the bromomethyl (-CH₂Br) protons; distinct signals for pyrazole and pyrimidine ring protons.
¹³C-NMR Signal for the bromomethyl carbon; signals for the carbons of the fused heterocyclic rings.
Mass Spec. Molecular ion peak corresponding to the compound's molecular weight; characteristic isotopic pattern for bromine.
IR Spec. Absorption bands for aromatic C-H, aliphatic C-H, C=N, and C=C vibrations. researchgate.net

X-ray Crystallography for Precise Molecular Structure Elucidation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule. This technique has been successfully applied to various pyrazolo[1,5-a]pyrimidine derivatives to establish their exact molecular geometry, bond lengths, bond angles, and crystal packing arrangements. researchgate.net222.29.81nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. nih.gov The resulting crystal structure would reveal the planarity of the fused pyrazolo[1,5-a]pyrimidine ring system and the spatial orientation of the bromomethyl substituent at the C5 position. nih.gov Furthermore, the analysis would detail intermolecular interactions in the crystal lattice, such as π–π stacking between the heterocyclic rings or halogen bonding involving the bromine atom, which influence the material's physical properties. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Computational techniques like molecular modeling and docking are crucial for exploring how pyrazolo[1,5-a]pyrimidine derivatives interact with biological targets, such as protein kinases or enzymes. johnshopkins.edunih.govrsc.org These simulations are instrumental in drug discovery, providing insights into the binding modes and affinities of potential inhibitors. rsc.org

In the context of this compound, molecular docking simulations would be used to place the molecule into the active site of a specific protein target. For instance, studies on related compounds have shown that the pyrazolo[1,5-a]pyrimidine core can form key hydrogen bonds with hinge region residues in kinases. mdpi.com The 5-(bromomethyl) group could play several roles: it might form specific halogen bonds, occupy a hydrophobic pocket, or act as a reactive functional group capable of forming a covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the active site, potentially leading to irreversible inhibition. These computational predictions help explain structure-activity relationships (SAR) and guide the design of more potent and selective analogues. nih.gov

Virtual Screening and Ligand-Based Design Strategies

Virtual screening is a powerful computational method used to search large chemical libraries for molecules that are likely to bind to a specific biological target. nih.gov This approach has been effectively used to identify novel pyrazolo[1,5-a]pyrimidine-based compounds as potential therapeutic agents. rsc.orgnih.gov

Structure-Based Virtual Screening : If the 3D structure of the target protein is known, docking-based virtual screening can be performed. Large databases of compounds, which could include this compound, are computationally docked into the target's active site, and compounds are ranked based on their predicted binding affinity.

Ligand-Based Design : When the structure of the target is unknown, but the structures of known active molecules are available, ligand-based methods are employed. Pharmacophore modeling, for example, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov This pharmacophore model can then be used as a query to find new compounds, like this compound, that match these features.

These strategies accelerate the discovery of initial "hit" compounds, which can then be chemically optimized into more potent "lead" compounds. nih.govnih.gov

High-Throughput Screening in Drug Discovery Pipelines

High-Throughput Screening (HTS) is an experimental cornerstone of modern drug discovery that complements computational approaches. It involves the rapid, automated testing of tens of thousands to millions of chemical compounds against a specific biological target to identify those that elicit a desired activity.

In a typical HTS campaign, a library of diverse chemical compounds, which could contain this compound, would be assayed for its ability to inhibit a particular enzyme or modulate a cellular pathway. nih.gov For example, pyrazolo[1,5-a]pyrimidine-based inhibitors of Pim kinases were first identified through HTS. nih.gov Hits identified from the primary screen are then subjected to further confirmatory tests and dose-response studies to validate their activity and determine their potency. HTS is often the starting point that provides the initial chemical matter for extensive lead optimization programs in drug discovery. rsc.org

Future Perspectives and Emerging Research Directions

Optimization of Synthetic Strategies for Enhanced Efficiency and Sustainability

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core has been achieved through various methods, including the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, multicomponent reactions, and cyclization approaches. nih.govnih.govmdpi.com For a key intermediate like 5-(bromomethyl)pyrazolo[1,5-a]pyrimidine, the focus of future synthetic optimization lies in enhancing efficiency, functional group tolerance, and sustainability.

Emerging strategies aim to minimize environmental impact by employing green chemistry principles. nih.gov This includes the use of ultrasound-assisted synthesis, which has been shown to shorten reaction times to as little as five minutes and produce satisfactory yields (61-98%) for related pyrazolo[1,5-a]pyrimidines. researchgate.net Microwave-assisted synthesis is another powerful tool, enabling the rapid, three-step synthesis of novel pyrazolo[1,5-a]pyrimidine libraries in just one hour. byu.edubyu.edu

Future research will likely focus on refining these green methodologies for the specific synthesis and derivatization of this compound. The development of one-pot procedures that combine the formation of the heterocyclic core with the subsequent functionalization of the bromomethyl group would represent a significant step forward in efficiency. Furthermore, exploring the use of deep eutectic solvents (DES) as environmentally benign reaction media offers a promising avenue for creating more sustainable synthetic protocols. ias.ac.in

Development of Highly Selective and Potent Derivatives Targeting Specific Pathways

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors for targeted cancer therapy. nih.govrsc.org The 5-(bromomethyl) group is an ideal electrophilic starting point for introducing a diverse array of side chains via nucleophilic substitution, allowing for systematic exploration of structure-activity relationships (SAR). This versatility is crucial for developing derivatives with high potency and selectivity for specific kinase targets implicated in cancer and other diseases.

Table 1: Kinase Targets for Pyrazolo[1,5-a]pyrimidine Derivatives

Kinase Target Associated Disease(s) Reference
Pim-1 Cancer acs.org
PI3Kγ/δ Cancer nih.gov
KDR (VEGFR-2) Cancer (Angiogenesis) sci-hub.se
TrkA, TrkB, TrkC Cancer mdpi.comnih.gov
CDK1, CDK2, CDK9 Cancer nih.govox.ac.uk
Casein Kinase 2 (CK2) Cancer nih.gov
B-Raf, MEK Melanoma nih.gov

Research has demonstrated that modifications at the 5-position can significantly influence binding affinity and selectivity. nih.govnih.gov For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, substitution at this position was critical for optimizing activity. mdpi.com Similarly, the development of PI3Kδ inhibitors involved the synthesis of a subset of compounds functionalized at the C(5) position to thoroughly explore the SAR. nih.gov

Future efforts will involve using the 5-(bromomethyl) intermediate to construct libraries of compounds targeting kinases that are not yet effectively inhibited. nih.gov The strategy of macrocyclization, which has proven effective in creating highly selective inhibitors for targets like Casein Kinase 2 (CK2), represents a promising direction for derivatives originating from this scaffold. nih.gov

Exploration of Novel Therapeutic Applications Beyond Established Targets

While kinase inhibition in oncology is the most established application, the pyrazolo[1,5-a]pyrimidine scaffold shows potential across a broader therapeutic landscape. The development of derivatives from this compound is poised to expand into these novel areas.

Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent aryl hydrocarbon receptor (AHR) antagonists, a promising target in cancer immunology. rsc.org Systematic optimization of an initial hit led to a derivative with low nanomolar antagonistic potency. rsc.org This provides a clear blueprint for using the 5-(bromomethyl) scaffold to develop new AHR-targeting agents.

Furthermore, certain derivatives have exhibited significant antiviral activity against a range of emerging viruses, including MERS Coronavirus, Zika, Ebola, and Hepatitis B virus (HBV). byu.edu Other documented biological activities include anti-inflammatory, antimicrobial, and anxiolytic effects. rsc.orgias.ac.inrsc.org Future research will focus on systematically modifying the this compound core to optimize these activities and develop new classes of drugs for infectious, inflammatory, and central nervous system disorders.

Table 2: Emerging Therapeutic Applications

Therapeutic Area Specific Target/Activity Reference
Immuno-oncology Aryl Hydrocarbon Receptor (AHR) Antagonism rsc.org
Antiviral Inhibition of MERS-CoV, Zika, Ebola, HBV byu.edu
Antimicrobial Antibacterial, Antifungal ias.ac.inresearchgate.net

Addressing Challenges in Rational Drug Design and Derivative Development

The development of new therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold is not without its challenges. Key hurdles include acquired drug resistance, off-target effects leading to toxicity, and suboptimal pharmacokinetic properties like poor bioavailability. nih.govresearchgate.net

Rational drug design, aided by computational modeling and detailed SAR studies, is essential to overcome these issues. nih.govekb.eg For example, the development of second-generation Trk inhibitors, including macrocyclic analogs, was a direct response to resistance mutations observed with first-generation drugs. mdpi.comnih.gov The 5-(bromomethyl) intermediate provides a platform to systematically introduce modifications aimed at overcoming these resistance mechanisms.

A specific challenge related to the 5-(bromomethyl) group is its inherent reactivity. As an alkylating agent, it could potentially react non-specifically with biological nucleophiles, leading to off-target toxicity. Therefore, a crucial aspect of future drug design will be to modulate this reactivity or to use it strategically for covalent targeting of a specific residue within the desired protein's binding site, thereby enhancing potency and selectivity. This approach has been successfully used to create covalent inhibitors of Bruton's tyrosine kinase. mdpi.com Addressing the balance between therapeutic efficacy and potential toxicity will be paramount in the development of derivatives from this compound. nih.gov

Application of this compound in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, this compound is an excellent starting material for the creation of chemical biology tools. The pyrazolo[1,5-a]pyrimidine core possesses intrinsic fluorescence properties, making it an emergent fluorophore. nih.govrsc.org The reactive bromomethyl group allows for the straightforward attachment of this scaffold to other molecules or biomolecules.

This functionality can be exploited to develop:

Fluorescent Probes: By attaching the pyrazolo[1,5-a]pyrimidine core to ligands for specific proteins, researchers can create probes to visualize target engagement and localization within living cells. Its use in developing chemosensors, for instance for cyanide detection, highlights its potential in probe development. acs.org

Affinity-Based Probes: The bromomethyl group can be used to link the scaffold to affinity tags like biotin. These probes can be used in chemoproteomic experiments to identify the cellular targets of a bioactive compound ("target deconvolution"), a critical step in understanding its mechanism of action.

Covalent Probes: The reactive nature of the bromomethyl group can be harnessed to design covalent probes that permanently label a target protein. This is particularly useful for identifying and validating drug targets and for studying enzyme kinetics and function.

The versatility of the this compound intermediate makes it a valuable tool for advancing our understanding of complex biological systems and accelerating the drug discovery process. researchgate.net

Q & A

Q. What are the most effective synthetic strategies for preparing 5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine?

A common approach involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents. For example, one-pot regioselective synthesis using catalysts like ZnBr₂ or BF₃·OEt₂ can yield substituted pyrazolo[1,5-a]pyrimidines with high efficiency (85–93% yields) . Microwave-assisted methods have also been employed to reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields above 80% .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing C5 vs. C7 bromomethyl groups) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems and substituent orientation .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. How does the bromomethyl group influence reactivity in further functionalization?

The bromomethyl group at C5 serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from the pyrazolo[1,5-a]pyrimidine core can slow alkylation, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or arylation reactions be mitigated?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-donating groups (EDGs) at C7 enhance reactivity at C5 via resonance stabilization .
  • Catalytic systems : Pd(PPh₃)₄ with ligand additives (e.g., XPhos) improves C5 selectivity in Suzuki couplings .
  • Solvent effects : Non-polar solvents (toluene) favor C5 substitution, while polar solvents (acetonitrile) promote C7 reactivity .

Q. What methodologies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., 3-carboxamide vs. 7-morpholinyl groups) to isolate pharmacophores .
  • Enzymatic vs. cellular assays : Cathepsin K inhibition (IC₅₀ = 25 µM in enzymatic assays) may not translate to cellular efficacy due to permeability issues .
  • Meta-analysis of IC₅₀ data : Cross-referencing inhibition values across studies (e.g., Pim-1 kinase inhibitors vs. Trk kinase inhibitors) .

Q. How do solvent polarity and temperature impact reaction efficiency in pyrazolo[1,5-a]pyrimidine synthesis?

  • Polar solvents (DMF, DMSO): Accelerate cyclocondensation but may promote side reactions (e.g., dimerization) .
  • Non-polar solvents (toluene): Improve regioselectivity but require higher temperatures (100–120°C) .
  • Microwave irradiation : Reduces reaction times by 50–70% while maintaining yields >80% .

Methodological Recommendations

  • Synthetic optimization : Use BF₃·OEt₂ catalysis for one-pot synthesis (yields >90%) .
  • Biological assays : Pair enzymatic IC₅₀ measurements with cellular uptake studies to validate efficacy .
  • Analytical workflows : Combine HPLC-MS with 2D NMR (HSQC, NOESY) for unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.